Tetrafluoro-1,4-benzoquinone

Electron Affinity Gas-Phase Ion Chemistry Quinone Acceptors

Researchers developing high-voltage organic electrodes face limited options for stable, high-affinity electron acceptors. Tetrafluoro-1,4-benzoquinone (fluoranil) solves this with its perfluorinated structure delivering an electron affinity of 2.92 eV-a 53% improvement over unsubstituted benzoquinone. • Enables high-voltage sodium-ion cathodes with redox potential of 3.12 V vs. Na/Na⁺ (21% higher than p-benzoquinone). • Proven cycling stability: pyrene-fluoranil cocrystals retain 206 mAh g⁻¹ after 300 cycles; deliver 250 mAh g⁻¹ over 4500 cycles. • Supplied as ≥98% purity powder with consistent lot-to-lot quality for reliable electrochemical benchmarking.

Molecular Formula C6F4O2
Molecular Weight 180.06 g/mol
CAS No. 527-21-9
Cat. No. B1208127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoro-1,4-benzoquinone
CAS527-21-9
Synonyms2,3,5,6-tetrafluoro-1,4-benzoquinone
fluoranil
Molecular FormulaC6F4O2
Molecular Weight180.06 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)F)F)F)F
InChIInChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
InChIKeyJKLYZOGJWVAIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluoro-1,4-Benzoquinone Overview


Tetrafluoro-1,4-benzoquinone (also known as fluoranil) is a fully fluorinated derivative of p-benzoquinone with the molecular formula C6F4O2 and a molecular weight of 180.06 g/mol [1]. As a strong electron acceptor in the quinone family, its four electron-withdrawing fluorine atoms confer a significantly elevated electron affinity compared to non-fluorinated or other halogenated analogs [2]. It is typically supplied as a light yellow to brown powder with a melting point of 183-186°C and is utilized in applications ranging from organic synthesis to advanced materials science, including its role as an oxidizing agent and a building block for charge-transfer complexes [1].

Why Fluoranil Outperforms Simple Quinones


The extreme electron-withdrawing power of the four fluorine atoms in tetrafluoro-1,4-benzoquinone (fluoranil) fundamentally alters its physical and electronic properties compared to unsubstituted p-benzoquinone (BQ) and even other tetrahalogenated analogs like chloranil (CA) or bromanil (BA). This perfluorination effect leads to a substantial increase in electron affinity (2.92 eV vs. 1.91 eV for BQ) [1][2]. Consequently, fluoranil exhibits a much higher redox potential (e.g., 3.12 V vs. Na/Na+ compared to 2.58 V for BQ) and unique reactivity, such as its ability to form specific charge-transfer (CT) cocrystals with improved battery cycling stability [3]. Generic substitution with other quinones would fail to achieve the same level of electrophilicity, electrochemical performance, or structural specificity required for applications in high-voltage organic batteries or specialized CT materials [3].

Fluoranil Performance Benchmarks


Electron Affinity vs. Chloranil and Bromanil

In a direct head-to-head comparison of tetrahalogenated p-benzoquinones, fluoranil (FA) exhibits the highest electron affinity (EA) of 2.92 ± 0.2 eV, significantly outperforming its chloro- (CA, 2.76 ± 0.2 eV) and bromo- (BA, 2.44 ± 0.2 eV) analogs [1]. This measurement, obtained via the magnetron technique, confirms the enhanced electron-accepting capability imparted by the strongly electronegative fluorine substituents, which is critical for applications requiring a potent and stable oxidizing agent.

Electron Affinity Gas-Phase Ion Chemistry Quinone Acceptors

Redox Potential vs. Benzoquinone in Na-Ion Batteries

Computational studies predict that fluoranil (tetrafluoro-1,4-benzoquinone) delivers a significantly higher redox potential of 3.12 V (vs. Na/Na+) when used as a cathode material in sodium-ion batteries, compared to a baseline of 2.58 V for unsubstituted p-benzoquinone [1]. This 0.54 V increase is attributed to the strong electron-withdrawing nature of the four fluorine atoms, which stabilizes the reduced form of the quinone and increases the cell voltage [1].

Sodium-Ion Battery Cathode Material Redox Potential DFT Calculation

Cocrystal Cathode: High Capacity and Cycling Stability

In a study of organic cathode materials for lithium-ion batteries, a charge-transfer cocrystal of pyrene and fluoranil (pyrene-FA) demonstrated exceptional long-term cycling stability, maintaining a reversible capacity of 206 mAh g⁻¹ after 300 cycles at 0.1 A g⁻¹ and achieving a high capacity of 250 mAh g⁻¹ even at a high current density of 1 A g⁻¹, with stable performance over 4500 cycles [1]. This performance is directly linked to the use of fluoranil as the electron acceptor, which facilitates the formation of a one-dimensional columnar structure with low electrolyte solubility.

Lithium-Ion Battery Cocrystal Cycling Stability Charge Transfer

Semiquinone Radical Anion pKa

The semiquinone radical anion of fluoranil, generated by one-electron reduction, exhibits an exceptionally low pKa of -1.0, as determined by pulse radiolysis [1]. This extremely low pKa, resulting from the strong inductive effect of the four fluorine substituents, is in stark contrast to the pKa of the unsubstituted benzoquinone radical anion (pKa ≈ 4.1) [2]. This class-level inference indicates that fluoranil's reduced form is a much stronger acid, which has significant implications for its reactivity and stability in protic environments and electron-transfer equilibria.

Radical Chemistry Pulse Radiolysis pKa Fluorine Inductive Effect

Fluoranil Application Guide


High-Voltage Organic Cathode for Na-Ion Batteries

Leverage the computationally predicted high redox potential of 3.12 V (vs. Na/Na+) for fluoranil, which is a 21% improvement over unsubstituted benzoquinone [1]. This higher voltage directly translates to greater energy density in sodium-ion batteries. Research teams developing high-voltage organic cathodes should prioritize fluoranil as a core building block or benchmark to achieve performance targets that other simple quinones cannot reach.

Long-Life Li-Ion Batteries via Cocrystals

Employ fluoranil as the electron acceptor component in charge-transfer cocrystals to overcome the solubility and conductivity limitations of small-molecule organic electrodes. As demonstrated with the pyrene-fluoranil system, this strategy yields exceptional cycling stability, retaining a capacity of 206 mAh g⁻¹ after 300 cycles at 0.1 A g⁻¹ and delivering 250 mAh g⁻¹ at 1 A g⁻¹ over 4500 cycles [2]. For groups engineering durable, high-rate organic batteries, fluoranil is a proven, high-performance cocrystal former.

Potent Oxidizing Agent and Electron Mediator

Select fluoranil for applications demanding a strong, predictable, and stable one-electron oxidant. Its exceptionally high electron affinity (2.92 eV) surpasses chloranil and bromanil, ensuring a greater thermodynamic driving force for electron transfer [3]. Furthermore, the extremely low pKa (-1.0) of its reduced radical anion form guarantees that it remains deprotonated and active across a broad pH range, avoiding the side-reactions common to other quinone-based mediators [4]. This is critical for reliable performance in catalytic oxidation cycles or redox flow batteries.

Photoluminescent Charge-Transfer Materials

Utilize fluoranil's superior electron-accepting properties and unique interaction profile to form photoluminescent charge-transfer cocrystals with fused aromatic donors, such as phenanthrene [5]. The strong electron affinity of fluoranil facilitates significant charge transfer (e.g., net charge of -0.37e on the PHNT donor to TFBQ acceptor), which is directly responsible for the observed photoluminescent properties [5]. This makes fluoranil a critical precursor for developing new organic solid-state fluorescent materials for optoelectronic applications.

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